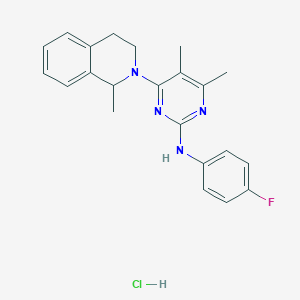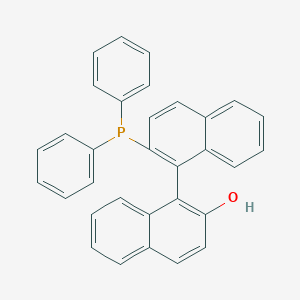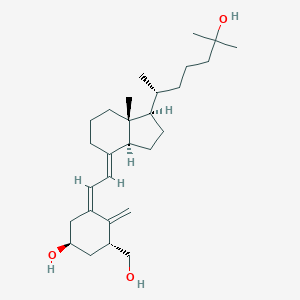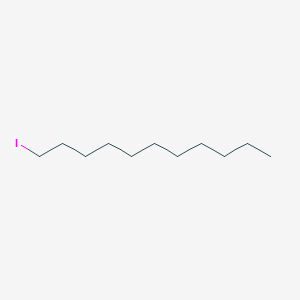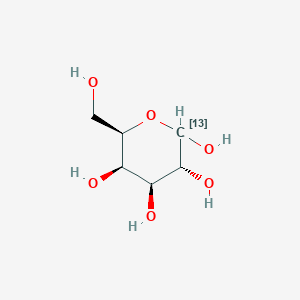
D-半乳糖-1-13C
描述
D-Galactose-1-13C: is an isotope-labeled analogue of D-galactose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is commonly used in metabolic studies and tracer experiments due to its ability to be tracked in biological systems. The molecular formula of D-Galactose-1-13C is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
科学研究应用
Chemistry: D-Galactose-1-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study carbohydrate metabolism and enzyme kinetics .
Biology: In biological research, it is used to investigate the metabolic pathways of galactose and its role in cellular processes. It helps in understanding the dynamics of galactose utilization and its conversion into other biomolecules .
Medicine: D-Galactose-1-13C is employed in diagnostic tests to assess liver function and galactose metabolism disorders. It is also used in research on aging and neurodegenerative diseases, where galactose metabolism is implicated .
Industry: In the industrial sector, D-Galactose-1-13C is used in the production of labeled biomolecules for research and development purposes. It is also utilized in the synthesis of complex carbohydrates and glycoconjugates .
作用机制
Target of Action
D-Galactose-1-13C is an isotope analogue of D-galactose . The primary targets of D-Galactose-1-13C are the same as those of D-galactose, which is a natural aldohexose and a C-4 epimer of glucose . It interacts with specific cell receptors, such as hepatocytes, macrophages, and specific cancer cells .
Mode of Action
The mode of action of D-Galactose-1-13C involves its interaction with its targets. As an isotope analogue of D-galactose, it is used to study galactose metabolism . The compound’s interaction with its targets leads to changes in the metabolic pathways of the cells .
Biochemical Pathways
D-Galactose-1-13C affects the same biochemical pathways as D-galactose. It is involved in the galactose metabolism pathway . The downstream effects of these pathways include the production of energy and other metabolic intermediates necessary for various cellular functions.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化分析
Biochemical Properties
D-Galactose-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in patients with classical galactosemia, the catabolism of D-Galactose is severely impaired due to an inherited D-Galactose-1-phosphate uridyltransferase deficiency .
Cellular Effects
D-Galactose-1-13C influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in galactosemic infants on an unrestricted lactose intake, a potentially lethal organ toxicity syndrome develops, presumably because D-Galactose-derived metabolites accumulate within the cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of D-Galactose-1-13C can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
D-Galactose-1-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: D-Galactose-1-13C can be synthesized through the isotopic labeling of D-galactose. The process involves the incorporation of carbon-13 at the carbon-1 position of the galactose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that incorporate the isotope into the sugar during their metabolic processes .
Industrial Production Methods: Industrial production of D-Galactose-1-13C typically involves the use of labeled precursors in fermentation processes. Microorganisms such as bacteria or yeast are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce D-Galactose-1-13C. The compound is then extracted and purified for use in research and industrial applications .
化学反应分析
Types of Reactions: D-Galactose-1-13C undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:
Oxidation: D-Galactose-1-13C can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to D-galactitol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups of D-Galactose-1-13C can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various substituted galactose derivatives.
相似化合物的比较
D-Galactose-2-13C: Labeled at the carbon-2 position.
D-Galactose-13C6: Labeled at all six carbon positions.
D-Glucose-1-13C: Labeled at the carbon-1 position of glucose.
Uniqueness: D-Galactose-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studying the initial steps of galactose metabolism. This specificity allows for detailed analysis of the metabolic pathways and enzyme interactions involving the carbon-1 position of galactose .
属性
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447616 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-30-8 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


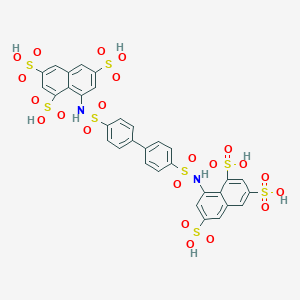
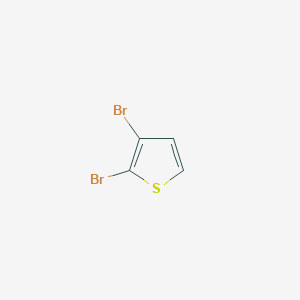



![(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one](/img/structure/B118498.png)
